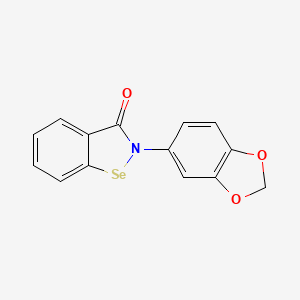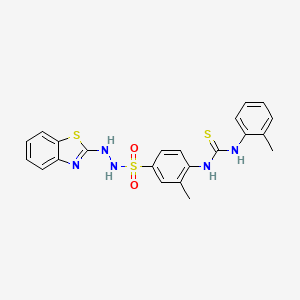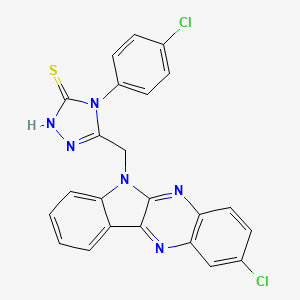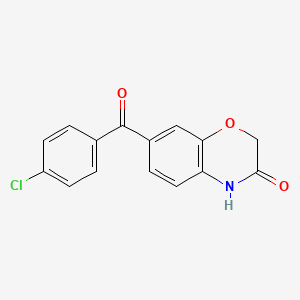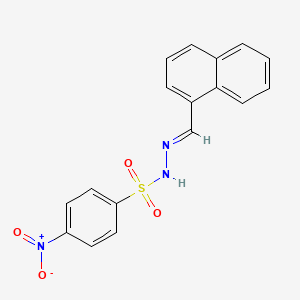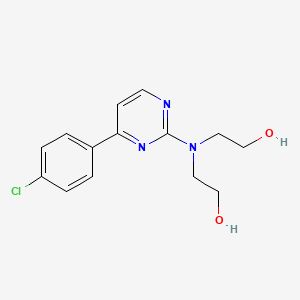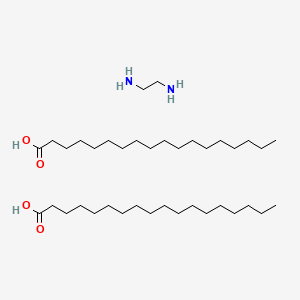
Ethylenediamine distearate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylenediamine distearate is a chemical compound derived from ethylenediamine and stearic acid. It is commonly used in various industrial applications, particularly in the production of cosmetics and personal care products due to its emulsifying properties.
準備方法
Synthetic Routes and Reaction Conditions
Ethylenediamine distearate is synthesized through the reaction of ethylenediamine with stearic acid. The reaction typically involves heating the mixture to facilitate the formation of the amide bond between the amine groups of ethylenediamine and the carboxylic acid groups of stearic acid. The reaction conditions often include elevated temperatures and the presence of a catalyst to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethylenediamine and stearic acid are combined under controlled conditions. The reaction mixture is heated and stirred to ensure complete reaction and formation of the desired product. The final product is then purified through various techniques such as filtration and recrystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Ethylenediamine distearate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
Ethylenediamine distearate has a wide range of scientific research applications, including:
Chemistry: It is used as an emulsifying agent in the formulation of various chemical products.
Biology: The compound is utilized in biological studies to investigate its effects on cell membranes and other biological structures.
Medicine: this compound is used in the development of pharmaceutical formulations, particularly in topical creams and ointments.
Industry: It is employed in the production of cosmetics, personal care products, and detergents due to its surfactant properties.
作用機序
The mechanism of action of ethylenediamine distearate involves its ability to interact with both hydrophilic and hydrophobic substances. This dual interaction allows it to act as an emulsifying agent, stabilizing mixtures of oil and water. The molecular targets and pathways involved include the formation of micelles and the reduction of surface tension at the interface of immiscible liquids.
類似化合物との比較
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A chelating agent derived from ethylenediamine.
Tetramethylethylenediamine (TMEDA): A derivative of ethylenediamine used as a ligand in coordination chemistry.
Tetraethylethylenediamine (TEEDA): Another derivative used in various chemical applications.
Uniqueness
Ethylenediamine distearate is unique due to its specific structure, which combines the properties of ethylenediamine and stearic acid. This combination imparts excellent emulsifying properties, making it particularly valuable in the formulation of cosmetics and personal care products. Unlike other similar compounds, this compound is specifically tailored for applications requiring both hydrophilic and hydrophobic interactions.
特性
CAS番号 |
21073-99-4 |
|---|---|
分子式 |
C38H80N2O4 |
分子量 |
629.1 g/mol |
IUPAC名 |
ethane-1,2-diamine;octadecanoic acid |
InChI |
InChI=1S/2C18H36O2.C2H8N2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h2*2-17H2,1H3,(H,19,20);1-4H2 |
InChIキー |
KCWGHIAGIBAKFB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.C(CN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


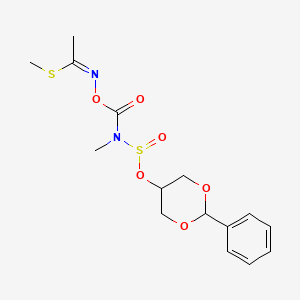

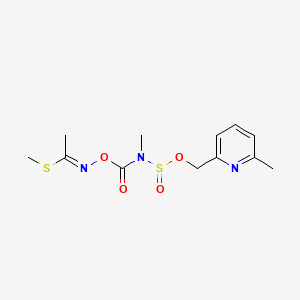

![8,10-bis[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;oxalic acid](/img/structure/B12709996.png)
